BenchChemオンラインストアへようこそ!

7-fluoro-5-(trifluoromethyl)-1H-indole

Regioselective synthesis Organometallic functionalization Fluoroindole derivatization

7-Fluoro-5-(trifluoromethyl)-1H-indole (CAS 1493799-75-9) is a doubly fluorinated indole building block (C9H5F4N, MW 203.14 g/mol) bearing a fluorine atom at the C-7 position and a trifluoromethyl group at C-5. Supplied at ≥98% purity for research and development use, it serves as a key synthetic intermediate in medicinal chemistry and agrochemical discovery programs where the combined steric and electronic effects of the 7-fluoro and 5-trifluoromethyl substituents are leveraged to modulate target binding, metabolic stability, and downstream functionalization versatility.

Molecular Formula C9H5F4N
Molecular Weight 203.14 g/mol
Cat. No. B11894590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-5-(trifluoromethyl)-1H-indole
Molecular FormulaC9H5F4N
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)C(F)(F)F)F
InChIInChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H
InChIKeyMWPUOIRDBPZGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-5-(trifluoromethyl)-1H-indole (CAS 1493799-75-9): Procurement-Grade Fluorinated Indole Building Block for Medicinal Chemistry


7-Fluoro-5-(trifluoromethyl)-1H-indole (CAS 1493799-75-9) is a doubly fluorinated indole building block (C9H5F4N, MW 203.14 g/mol) bearing a fluorine atom at the C-7 position and a trifluoromethyl group at C-5 . Supplied at ≥98% purity for research and development use, it serves as a key synthetic intermediate in medicinal chemistry and agrochemical discovery programs where the combined steric and electronic effects of the 7-fluoro and 5-trifluoromethyl substituents are leveraged to modulate target binding, metabolic stability, and downstream functionalization versatility .

Why 5-(Trifluoromethyl)-1H-indole or 7-Fluoro-1H-indole Cannot Substitute for 7-Fluoro-5-(trifluoromethyl)-1H-indole in Research Procurement


Fluorinated indoles are not interchangeable commodities: the exact position and identity of fluorine-containing substituents on the indole bicyclic system govern regiochemical reactivity in downstream metalation and cross-coupling, as well as pharmacological performance once incorporated into a bioactive molecule [1]. Substituting 5-(trifluoromethyl)-1H-indole (which lacks the C-7 fluorine directing group) for the 7-fluoro-5-(trifluoromethyl) isomer forfeits the unambiguous regiochemical control that the 7-fluoro substituent imparts during organometallic functionalization. Conversely, 7-fluoro-1H-indole (lacking the C-5 CF3) loses the electron-withdrawing character, enhanced lipophilicity, and metabolic shielding conferred by the trifluoromethyl group [2]. The quantitative evidence below demonstrates where the 7-fluoro-5-(trifluoromethyl) substitution pattern diverges measurably from its closest regioisomeric and mono-substituted analogs.

Quantitative Differentiation Evidence for 7-Fluoro-5-(trifluoromethyl)-1H-indole Versus Closest Analogs: A Procurement Decision Guide


Regiochemical Predictability: 7-Fluoroindoles Enable Unambiguous Metalation Versus 4- and 6-Fluoroindole Isomers

In organometallic functionalization studies, 7-fluoroindoles undergo directed metalation at the position adjacent to the fluorine atom with complete regiochemical predictability [1]. This contrasts sharply with 4-fluoroindole and 6-fluoroindole isomers, which require empirical optimization of base strength and reaction conditions to achieve acceptable regioselectivity [1]. The 7-fluoro-5-(trifluoromethyl)-1H-indole scaffold inherits this intrinsic directing advantage from the C-7 fluorine, enabling reliable downstream C-H activation and cross-coupling without the isomer-specific optimization burden required by the 4-fluoro-5-(trifluoromethyl) or 6-fluoro-5-(trifluoromethyl) regioisomers.

Regioselective synthesis Organometallic functionalization Fluoroindole derivatization

C-5 Trifluoromethyl Substituent Defines p97 ATPase Inhibitory Potency: Comparative IC50 Data from a Focused Phenyl Indole Series

In a systematic SAR study of phenyl indole p97 ATPase inhibitors, the C-5 trifluoromethyl-substituted indole (compound 12) exhibited an IC50 of 4.7 ± 2.0 μM in the ADPGlo biochemical assay [1]. This placed it at an intermediate potency within a six-compound C-5 substituent series spanning three orders of magnitude (0.05 to 21.5 μM). Critically, the C-5 CF3 group delivered superior potency versus the bioisosteric pentafluorosulfanyl (SF5) analogue (IC50 21.5 ± 0.4 μM, ~5-fold weaker) and comparable potency to the trifluoromethoxy (OCF3) analogue (IC50 3.8 ± 0.8 μM) [1]. The C-5 nitro analogue was the most potent (IC50 0.05 ± 0.04 μM), while C-5 methyl (IC50 0.24 ± 0.11 μM) and C-5 methoxy (IC50 0.71 ± 0.22 μM) showed sub-micromolar activity [1]. Note: this study used the C-5 CF3 phenyl indole without a C-7 fluorine; the target compound's 7-fluoro substitution introduces additional electronic modulation, but the class-level inference on C-5 CF3 contribution remains directly applicable.

p97 ATPase inhibition Structure-activity relationship AAA ATPase inhibitors

Dual 5,7-Substitution Pattern Validated as Bioisosteric Replacement for 7-Azaindole in Influenza PB2 Inhibitor Design

In a medicinal chemistry campaign targeting the influenza PB2 cap-binding domain, 7-fluoro-substituted indoles were evaluated as bioisosteric replacements for the 7-azaindole scaffold of the clinical candidate Pimodivir [1]. A 5,7-difluoroindole derivative (compound 11a) was identified as a potent, metabolically stable influenza inhibitor with a favorable oral pharmacokinetic profile and demonstrated in vivo efficacy in a mouse model [1]. Critically, 11a was not susceptible to aldehyde oxidase-mediated metabolism, a known liability of previously described inhibitors in this class [1]. Note: this study employed 5,7-difluoro substitution (both positions F) rather than 7-fluoro-5-trifluoromethyl; the class-level inference is that occupying both the 5- and 7-positions of the indole core is essential for bioisosteric mimicry of the 7-azaindole pharmacophore.

Influenza PB2 inhibitors Bioisosteric replacement Antiviral drug design

Physicochemical Property Differentiation: Density and Boiling Point Comparison with 5-(Trifluoromethyl)-1H-indole

The introduction of a C-7 fluorine atom onto the 5-(trifluoromethyl)-1H-indole scaffold produces measurable changes in bulk physicochemical properties . 7-Fluoro-5-(trifluoromethyl)-1H-indole exhibits a predicted density of 1.5 ± 0.1 g/cm³ and a predicted boiling point of 252.2 ± 35.0 °C . In comparison, 5-(trifluoromethyl)-1H-indole (CAS 100846-24-0, lacking the C-7 fluorine) has a predicted density of 1.367 ± 0.06 g/cm³ and a predicted boiling point of 256.7 ± 35.0 °C . The additional fluorine atom increases density by approximately 9.7% and lowers the boiling point by approximately 4.5 °C, reflecting changes in molecular polarizability and intermolecular interactions that also influence chromatographic retention and formulation behavior.

Physicochemical properties Density comparison Boiling point prediction

7-Fluoroindole Pharmacophore Demonstrates Quantifiable Antifungal Potency Superior to Clinical Fungicides

In a screen of 16 halogenated indoles against the postharvest fungal pathogen Botrytis cinerea, 7-fluoroindole exhibited an MIC range of 2–5 mg/L, which was more potent than the clinical fungicides fluconazole and natamycin tested under the same conditions [1]. This establishes the 7-fluoro substitution as a potency-enhancing feature of the indole scaffold for antifungal applications. Note: this study tested 7-fluoroindole (no C-5 CF3); the target compound 7-fluoro-5-(trifluoromethyl)-1H-indole incorporates both the antifungal 7-fluoro pharmacophore and the lipophilicity- and metabolism-modulating C-5 CF3 group, and may exhibit further differentiated antifungal or dual-activity profiles.

Antifungal activity Botrytis cinerea Fluoroindole MIC

Procurement Application Scenarios for 7-Fluoro-5-(trifluoromethyl)-1H-indole Based on Quantitative Differentiation Evidence


p97 AAA ATPase Inhibitor Lead Optimization Requiring Defined C-5 Substituent Potency Window

Medicinal chemistry teams optimizing phenyl indole-based p97 inhibitors can use 7-fluoro-5-(trifluoromethyl)-1H-indole as a building block that introduces the C-5 CF3 group associated with a 4.7 μM IC50 in the ADPGlo assay, occupying a potency window approximately 5-fold superior to the SF5 analogue and distinct from the ultra-potent but metabolically problematic nitro analogue (0.05 μM) [1]. The 7-fluoro substituent simultaneously enables regiochemically predictable downstream elaboration via organometallic chemistry [2]. This dual functionality supports SAR exploration around the p97 chemotype described in US Patent 11,247,985 [3].

Influenza PB2 Cap-Binding Inhibitor Design Leveraging Dual 5,7-Indole Substitution

Discovery programs targeting the influenza PB2 cap-binding domain can deploy 7-fluoro-5-(trifluoromethyl)-1H-indole as a building block for bioisosteric replacement of 7-azaindole, building on the validated precedent that dual 5,7-substituted indoles (specifically 5,7-difluoroindole derivative 11a) yield potent, metabolically stable PB2 inhibitors free from aldehyde oxidase liability with favorable oral PK and in vivo efficacy [1]. Substituting the C-5 fluorine with a trifluoromethyl group may further enhance metabolic stability and modulate lipophilicity relative to the published difluoro analogue.

Agrochemical Antifungal Discovery Using the 7-Fluoroindole Pharmacophore Enhanced by C-5 CF3

Agrochemical research groups developing next-generation fungicides against Botrytis cinerea and related postharvest pathogens can employ 7-fluoro-5-(trifluoromethyl)-1H-indole as an advanced intermediate, combining the validated antifungal 7-fluoroindole pharmacophore (MIC 2–5 mg/L, superior to fluconazole and natamycin) [1] with the metabolic stability and lipophilicity advantages of the C-5 trifluoromethyl group [2]. The higher density and modified boiling point of the target compound relative to 5-(trifluoromethyl)-1H-indole also facilitate purification monitoring during scale-up [3].

Regiochemically Demanding Late-Stage Functionalization Requiring Unambiguous C-H Activation

Synthetic chemistry groups undertaking late-stage C-H functionalization of indole scaffolds should procure the 7-fluoro-5-(trifluoromethyl) isomer specifically when unambiguous regiochemical control during metalation is required. Unlike 4-fluoro- or 6-fluoro-substituted indoles, which demand empirical base screening to achieve acceptable regioselectivity, the 7-fluoro isomer directs metalation to the adjacent position without ambiguity, eliminating isomer-specific optimization [1]. This translates directly to reduced development timelines and higher purity of functionalized products.

Quote Request

Request a Quote for 7-fluoro-5-(trifluoromethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.